Methyl 3-chloro-4-(difluoromethoxy)benzoate
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Overview
Description
Methyl 3-chloro-4-(difluoromethoxy)benzoate: is an organic compound with the molecular formula C9H7ClF2O3 and a molecular weight of 236.6 g/mol . It is a derivative of benzoic acid, featuring a chloro group at the 3-position and a difluoromethoxy group at the 4-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-(difluoromethoxy)benzoate can be synthesized through the reaction of methyl 3-chloro-4-hydroxybenzoate with chloro(difluoro)acetic acid in the presence of potassium carbonate as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) solvent at elevated temperatures (around 100°C) under a nitrogen atmosphere for approximately 18.5 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-chloro-4-(difluoromethoxy)benzoate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Chemistry: Methyl 3-chloro-4-(difluoromethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-(difluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
- Methyl 4-chloro-3-(difluoromethoxy)benzoate
- Methyl 3-chloro-4-(trifluoromethoxy)benzoate
Comparison: Methyl 3-chloro-4-(difluoromethoxy)benzoate is unique due to the specific positioning of the chloro and difluoromethoxy groups on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from similar compounds. For example, the trifluoromethoxy derivative may exhibit different reactivity due to the additional fluorine atom, influencing its use in different chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-chloro-4-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBVTZHETMLHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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